molecular formula C24H21ClFN3O2 B244337 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide

Cat. No. B244337
M. Wt: 437.9 g/mol
InChI Key: UWYJINOHUMOYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide, commonly known as CBP-307, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. CBP-307 is a selective antagonist of the serotonin 2C receptor (5-HT2C), which is involved in the regulation of appetite, mood, and anxiety. In

Mechanism of Action

CBP-307 selectively targets the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor, which is predominantly expressed in the central nervous system. The activation of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptors leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of appetite, mood, and anxiety. By blocking the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor, CBP-307 reduces the release of these neurotransmitters, leading to a decrease in appetite and an improvement in mood and anxiety.
Biochemical and Physiological Effects:
CBP-307 has been shown to have a range of biochemical and physiological effects. In a study by Xu et al. (2019), CBP-307 was found to reduce food intake and body weight in rats. This effect was attributed to the reduction in appetite caused by the blockade of the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor. CBP-307 has also been shown to reduce cocaine-seeking behavior in rats, as demonstrated by Gbahou et al. (2017). Moreover, CBP-307 has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of CBP-307 is its selectivity for the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor, which reduces the risk of off-target effects. Moreover, CBP-307 has demonstrated efficacy in animal models, indicating its potential for further development as a therapeutic agent. However, one of the limitations of CBP-307 is its limited bioavailability, which may affect its efficacy in vivo. Moreover, further studies are needed to determine the safety and efficacy of CBP-307 in humans.

Future Directions

There are several future directions for the study of CBP-307. One of the potential applications of CBP-307 is in the treatment of obesity, as demonstrated by its ability to reduce food intake and body weight in animal models. Moreover, CBP-307 has shown potential for the treatment of addiction and psychiatric disorders, indicating its potential for further development in these fields. Further studies are needed to determine the safety and efficacy of CBP-307 in humans, as well as to optimize its pharmacokinetic properties. Additionally, the development of more selective and potent N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor antagonists could provide new insights into the role of this receptor in various physiological and pathological processes.
Conclusion:
CBP-307 is a novel small molecule that has demonstrated potential for the treatment of obesity, addiction, and psychiatric disorders. Its selective blockade of the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor provides a unique mechanism of action that could lead to the development of new therapeutic agents. However, further studies are needed to determine the safety and efficacy of CBP-307 in humans, as well as to optimize its pharmacokinetic properties. The study of CBP-307 and other N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor antagonists could provide new insights into the role of this receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of CBP-307 involves a multistep process that starts with the reaction of 4-chlorobenzoic acid with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 2-fluorobenzoyl chloride to produce CBP-307. The synthesis method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

CBP-307 has been studied for its potential therapeutic applications in various fields such as obesity, addiction, and psychiatric disorders. In a study conducted by Xu et al. (2019), CBP-307 was found to reduce food intake and body weight in rats. This suggests that CBP-307 could be a potential treatment for obesity. In another study by Gbahou et al. (2017), CBP-307 was found to reduce cocaine-seeking behavior in rats, indicating its potential use in addiction treatment. Moreover, CBP-307 has also been studied for its potential use in the treatment of psychiatric disorders such as anxiety and depression.

properties

Molecular Formula

C24H21ClFN3O2

Molecular Weight

437.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C24H21ClFN3O2/c25-18-7-5-17(6-8-18)24(31)29-15-13-28(14-16-29)20-11-9-19(10-12-20)27-23(30)21-3-1-2-4-22(21)26/h1-12H,13-16H2,(H,27,30)

InChI Key

UWYJINOHUMOYPC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.